molecular formula C10H12N4O2S B3388187 2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid CAS No. 863668-02-4

2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid

Cat. No.: B3388187
CAS No.: 863668-02-4
M. Wt: 252.3 g/mol
InChI Key: AFWKTHVGDRIPLU-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • 5,7-Dimethyl groups: These substituents enhance lipophilicity and may influence steric interactions in biological systems.
  • 2-Methylsulfanyl group: A sulfur-containing substituent, which can act as a weak electron-donating group and participate in hydrophobic interactions.
  • 6-Acetic acid moiety: Provides a carboxylic acid functional group, improving water solubility at physiological pH and enabling hydrogen bonding.

The compound (CAS: 863668-02-4) has a molecular formula of C₉H₁₀N₄O₂S (molecular weight: 238.27) and is commercially available as a research chemical .

Properties

IUPAC Name

2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-5-7(4-8(15)16)6(2)14-9(11-5)12-10(13-14)17-3/h4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWKTHVGDRIPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)SC)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147338
Record name 5,7-Dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863668-02-4
Record name 5,7-Dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863668-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid typically involves multiple steps, including:

  • Cyclization: Formation of the triazolopyrimidine ring through a cyclization reaction involving appropriate precursors.

  • Substitution: Introduction of methyl and methylsulfanyl groups via substitution reactions.

  • Acid Addition: Attachment of the acetic acid group to the triazolopyrimidine core.

Industrial Production Methods

Industrial synthesis may involve optimized reaction conditions for large-scale production, such as:

  • High-purity reagents.

  • Catalysts to enhance reaction rates.

  • Controlled temperature and pressure to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, potentially converting the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions might target the triazolopyrimidine ring or the methylsulfanyl group.

  • Substitution: Both electrophilic and nucleophilic substitutions can modify the triazolopyrimidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing Agents: Commonly used are sodium borohydride or lithium aluminum hydride.

  • Solvents: Varied depending on the reaction, often including polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The reactions can yield various products, including:

  • Oxidized forms of the original compound.

  • Reduced triazolopyrimidine derivatives.

  • Substituted derivatives with modified functional groups.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C10H12N4O2S
  • Molecular Weight: 252.29 g/mol
  • IUPAC Name: 2-[5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid

Anticancer Activity

Research has indicated that compounds related to this compound exhibit significant anticancer properties. Studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against human breast cancer cells. The results showed a marked decrease in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its unique structure allows it to interact with bacterial cell membranes effectively.

Case Study:

A study published in Antibiotics highlighted the efficacy of this compound against gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, indicating its potential as a new antimicrobial agent .

Neuroprotective Effects

Recent research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study:

In preclinical trials reported in Neuroscience Letters, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents. This suggests a potential role in therapies for conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound has been optimized for higher yields and purity. Various derivatives have been synthesized to enhance its biological activity.

Synthesis Method:

The synthesis generally involves multi-step reactions starting from readily available precursors. Key steps include triazole formation and subsequent acetic acid derivatization.

Other Potential Applications

The compound's unique properties suggest it could also be explored in areas such as:

  • Agricultural Chemistry: As a potential pesticide or herbicide.
  • Material Science: In developing novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The methylsulfanyl group and triazolopyrimidine core play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. These interactions can inhibit or activate specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position of triazolopyrimidine derivatives is critical for modulating electronic and steric properties:

Compound Name 2-Substituent Key Properties/Applications Evidence Source
Target Compound Methylsulfanyl (SMe) Moderate lipophilicity; potential leaving group reactivity
2-Trifluoromethyl derivative CF₃ Strong electron-withdrawing effect; enhanced metabolic stability
2-Sulfonamide derivatives (8a, 8b) Sulfonamide Herbicidal activity (e.g., 8b showed 85% inhibition at 150 g/ha)
2-Amino derivative NH₂ Hydrogen bonding capacity; altered solubility profile

Key Observations :

  • Electron Effects : The CF₃ group (electron-withdrawing) increases polarity and may improve binding to hydrophobic enzyme pockets, whereas SMe (electron-donating) could enhance stability in reducing environments.
  • Biological Activity : Sulfonamide derivatives (e.g., 8b) exhibit herbicidal activity, suggesting that the 2-position is a key pharmacophore .
Functional Group Variations at Position 6

The 6-position modifications influence solubility and molecular interactions:

Compound Name 6-Substituent Molecular Weight Solubility/Applications Evidence Source
Target Compound Acetic acid 238.27 High water solubility (ionized at pH 7.4)
6-Carboxamide (5a) CONH(p-tolyl) 473.52 Reduced solubility; potential CNS penetration
6-Propanamide (Compound 5, ) Propenamide-Quinoline 578.62 High molecular weight; SLC16A3 inhibition
Methyl ester analog COOCH₃ 210.19 Lipophilic; prodrug potential

Key Observations :

  • Solubility : Carboxylic acid derivatives (e.g., target compound) are more water-soluble than esters or amides, favoring pharmacokinetics in aqueous environments.
  • Biological Targets: Propanamide-quinoline hybrids () demonstrate inhibitory activity against SLC16A3, highlighting the role of extended side chains in target specificity.
Core Modifications and Hybrid Structures

Triazolopyrimidine cores are often integrated into larger pharmacophores:

Compound Name Core Hybridization Notable Features Evidence Source
Thiazolo[3,2-a]pyrimidine (11a, 11b) Thiazolo-pyrimidine Antifungal activity (e.g., 11b: 68% yield)
Quinazoline-triazolopyrimidine (Compound 3) Quinazoline linkage Antibacterial activity (e.g., 5k vs. wheat赤霉菌)
Diazirinyl-propanamide (slCeMM1-PAP) Diazirine tag Photoaffinity labeling probe

Key Observations :

  • Activity Diversification : Hybrid structures (e.g., quinazoline-triazolopyrimidine) broaden biological applications, including antimicrobial and herbicidal uses.
  • Synthetic Utility : Diazirine-tagged derivatives () enable target identification in chemical proteomics.

Physical Properties :

  • The target compound’s acetic acid group (pKa ~2.8 predicted ) ensures ionization in physiological conditions, contrasting with esters (e.g., methyl ester, pKa ~2.8) that remain neutral.
  • Methylsulfanyl’s logP (~1.5 estimated) is lower than CF₃ analogs (~2.3), impacting membrane permeability.

Biological Activity

The compound 2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid is a member of the triazole family known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H14N4O2S
  • Molecular Weight : 266.32 g/mol
  • CAS Number : 852940-50-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound under consideration has been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cells : A study demonstrated that derivatives of triazoles showed potent cytotoxicity against MCF-7 cells (human breast cancer) with IC50 values significantly lower than that of doxorubicin, a standard chemotherapy agent .
CompoundIC50 (μM)Reference
2-[5,7-Dimethyl...4.363
Doxorubicin18.76

Enzyme Inhibition

The compound has also shown promising results as an inhibitor of various metabolic enzymes. Specifically:

  • Acetylcholinesterase (AChE) : In vitro studies indicate that triazole derivatives can inhibit AChE activity effectively, which is crucial for the treatment of neurological disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications in the methylsulfanyl group and substitutions at various positions on the triazole ring have been explored to enhance potency and selectivity against specific targets.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A comprehensive screening of various triazole derivatives indicated that modifications to the methylsulfanyl group significantly improved anticancer activity against multiple cell lines including MCF-7 and Bel-7402 .
  • Antioxidant Activity :
    • Compounds synthesized from similar scaffolds demonstrated high antioxidant activity, suggesting potential applications in chemoprevention .
  • Inhibition of Metabolic Enzymes :
    • The inhibitory effects on AChE were evaluated using colorimetric assays, revealing that certain derivatives possess IC50 values comparable to known inhibitors .

Q & A

What are the established synthetic routes for 2-[5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid, and how can reaction conditions be optimized?

Basic:
A common method involves cyclocondensation of (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide in ethanolic potassium hydroxide, followed by functionalization of the triazolo-pyrimidine core . Key parameters include temperature (60–80°C), solvent polarity, and stoichiometry of reactants. Monitoring via TLC or HPLC is recommended to track intermediate formation.
Advanced:
Reaction optimization can employ Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can test variables like reaction time, temperature, and catalyst loading to identify critical factors affecting yield. Computational reaction path searches (e.g., quantum chemical calculations) may predict optimal conditions, as demonstrated in ICReDD’s feedback loop methodology .

How can structural ambiguities or contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Basic:
Standard characterization includes 1H/13C NMR , IR , and mass spectrometry to confirm the triazolo-pyrimidine scaffold and substituents. For instance, the methylsulfanyl group shows distinct δ 2.5–2.7 ppm in 1H NMR, while the acetic acid moiety exhibits a carbonyl stretch at ~1700 cm⁻¹ in IR .
Advanced:
Advanced techniques like X-ray crystallography (e.g., triclinic crystal system with space group P1) resolve steric or electronic ambiguities. For example, crystallographic data (a = 7.5884 Å, b = 10.7303 Å) can validate bond angles and substituent orientations . Discrepancies in NOESY or COSY correlations may require density functional theory (DFT) simulations to model electronic environments .

What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

Basic:
Initial screening can use in vitro assays (e.g., fluorescence-based enzymatic inhibition) targeting kinases or proteases. IC₅₀ values are determined via dose-response curves, with controls for non-specific binding .
Advanced:
Mechanistic studies employ molecular docking (e.g., AutoDock Vina) to model interactions with active sites. For example, the triazolo-pyrimidine core may form hydrogen bonds with catalytic residues, while the methylsulfanyl group modulates lipophilicity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics .

How can conflicting data on the compound’s stability or solubility be systematically addressed?

Basic:
Stability under varying pH (e.g., 1.2–7.4) and temperature (25–40°C) is assessed via accelerated degradation studies using HPLC. Solubility is measured in buffers (e.g., ammonium acetate, pH 6.5) or simulated biological fluids .
Advanced:
Forced degradation studies (oxidative, photolytic) identify degradation pathways. LC-MS/MS characterizes degradation products, while QbD (Quality by Design) frameworks correlate stability with molecular descriptors (e.g., logP, polar surface area) .

What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Basic:
Systematic substituent variation (e.g., replacing methylsulfanyl with benzylsulfanyl) and in vitro bioassays establish preliminary SAR. Substituent electronic effects (Hammett σ values) correlate with activity trends .
Advanced:
3D-QSAR (e.g., CoMFA, CoMSIA) models spatial and electrostatic interactions. For example, steric bulk at the 5-position may enhance target affinity, while hydrophilic groups improve solubility .

How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

Basic:
ADMET prediction software (e.g., SwissADME) estimates permeability (LogP), bioavailability, and CYP450 interactions. The compound’s moderate lipophilicity (MW ~300 g/mol) suggests potential for blood-brain barrier penetration .
Advanced:
Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeation. Free-energy perturbation (FEP) calculations predict binding affinity changes upon substituent modification .

What experimental approaches are suitable for resolving contradictions in reported biological activity data?

Basic:
Replicate assays under standardized conditions (e.g., cell line, incubation time). Use positive controls (e.g., known inhibitors) to validate assay sensitivity .
Advanced:
Meta-analysis of published data identifies confounding variables (e.g., assay type, compound purity). Orthogonal assays (e.g., enzymatic vs. cellular) confirm target specificity. Contradictions may arise from off-target effects, requiring kinome-wide profiling .

How can cross-disciplinary methodologies (e.g., computational + experimental) accelerate research on this compound?

Advanced:
Integrate quantum mechanics/molecular mechanics (QM/MM) for reaction mechanism insights and high-throughput screening (HTS) for bioactivity data. ICReDD’s hybrid approach combines reaction path searches, machine learning, and experimental validation to optimize synthesis and activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid
Reactant of Route 2
2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid

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